3-Hydroxyethyl sorbitol

Description

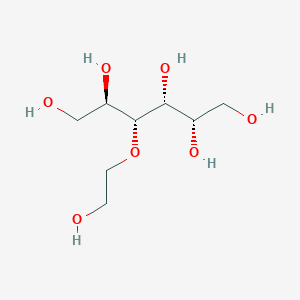

Structure

3D Structure

Properties

CAS No. |

110204-69-8 |

|---|---|

Molecular Formula |

C8H18O7 |

Molecular Weight |

226.22 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-4-(2-hydroxyethoxy)hexane-1,2,3,5,6-pentol |

InChI |

InChI=1S/C8H18O7/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h5-14H,1-4H2/t5-,6+,7+,8+/m0/s1 |

SMILES |

C(COC(C(CO)O)C(C(CO)O)O)O |

Canonical SMILES |

C(COC(C(CO)O)C(C(CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxyethyl Sorbitol

Chemical Synthesis Pathways

The chemical synthesis of 3-Hydroxyethyl sorbitol is not a widely documented process, making direct acquisition of established protocols challenging. However, by drawing parallels with known regioselective reactions of polyols, plausible synthetic routes can be outlined. These pathways are designed to navigate the complexities of selectively functionalizing one of several hydroxyl groups within the sorbitol molecule.

One-Step Derivatization Approaches from Sorbitol

Direct hydroxyethylation of sorbitol in a single step is an attractive but challenging approach due to the similar reactivity of the multiple hydroxyl groups. Achieving regioselectivity for the C3 position requires catalyst systems and reaction conditions that can differentiate between the various hydroxyl environments.

While specific catalysts for the direct synthesis of this compound are not extensively reported in peer-reviewed literature, analogous reactions on similar polyols suggest potential catalytic systems. Tin-based catalysts, particularly organotin compounds like dibutyltin (B87310) oxide (Bu₂SnO), have demonstrated efficacy in the regioselective alkylation of carbohydrates. These catalysts function by forming a stannylene acetal (B89532) with two adjacent hydroxyl groups, which then activates one of the hydroxyls for subsequent reaction. The selectivity is often governed by the stereochemistry of the diol and the reaction conditions.

For an acyclic polyol like sorbitol, the formation of a transient cyclic tin intermediate involving adjacent hydroxyl groups could direct the alkylation to a specific position. The regioselectivity in such reactions is a subject of ongoing research, with the outcome depending on a delicate balance of steric and electronic factors.

Table 1: Potential Catalyst Systems for Direct Hydroxyethylation of Sorbitol

| Catalyst System | Proposed Mechanism of Action | Expected Selectivity | Reference Analogy |

| Dibutyltin oxide (Bu₂SnO) | Formation of a stannylene acetal intermediate, activating a specific hydroxyl group. | Potentially favors equatorial hydroxyl groups in cyclic systems; selectivity in acyclic polyols is less predictable. | Regioselective alkylation of various carbohydrates. |

| Acid Catalysts (e.g., p-TsOH) | General acid catalysis promoting etherification. | Generally poor regioselectivity, leading to a mixture of products. | Standard ether synthesis methodologies. |

| Phase-Transfer Catalysts | Facilitates the reaction between the polyol and the alkylating agent in a biphasic system. | May favor the more accessible primary hydroxyl groups. | Williamson ether synthesis of polyols. |

This table is illustrative and based on analogous reactions in polyol chemistry due to the lack of direct literature on this compound synthesis.

The optimization of reaction conditions is crucial for directing the regioselectivity of the hydroxyethylation reaction. Key parameters that can be manipulated include temperature, solvent, the nature of the base, and the stoichiometry of the reactants. For instance, in tin-mediated alkylations, the choice of solvent can influence the aggregation state of the organotin intermediate, thereby affecting the regiochemical outcome. Non-polar, aprotic solvents are often employed to promote the formation of specific intermediates.

The choice of the hydroxyethylating agent and the base is also critical. Ethylene (B1197577) oxide or 2-chloroethanol (B45725) are common reagents for hydroxyethylation. The use of a bulky base might sterically hinder reaction at the more accessible primary hydroxyl groups, potentially increasing the relative yield of substitution at secondary positions.

Table 2: Influence of Reaction Conditions on Regioselectivity in Polyol Alkylation

| Parameter | Variation | Potential Effect on Regioselectivity | Rationale |

| Temperature | Low vs. High | Lower temperatures may favor kinetic products, potentially enhancing selectivity. | At higher temperatures, thermodynamic product distribution is more likely, leading to mixtures. |

| Solvent | Polar vs. Non-polar | Non-polar solvents can influence the structure of catalytic intermediates, altering selectivity. | Solvent polarity affects the solubility and reactivity of both the substrate and the catalyst. |

| Base | Bulky vs. Non-bulky | A bulky base may sterically hinder reaction at the primary hydroxyls, favoring secondary positions. | Steric hindrance can be a powerful tool for directing reactions in multifunctional molecules. |

| Stoichiometry | Substrate to Reagent Ratio | Using a limited amount of the alkylating agent can favor mono-substitution. | Controlling the stoichiometry is essential to prevent over-alkylation and the formation of poly-substituted products. |

This table presents general principles of reaction optimization in polyol chemistry, which would be applicable to the study of this compound synthesis.

Multi-Step Synthetic Strategies for Targeted Formation

Given the challenges of achieving high regioselectivity in a single step, multi-step synthetic strategies involving the use of protecting groups offer a more reliable route to this compound. These methods involve the selective protection of all but the target hydroxyl group, followed by hydroxyethylation and subsequent deprotection.

A common strategy in carbohydrate chemistry is to first protect the more reactive primary hydroxyl groups (at C1 and C6 of sorbitol). This can be achieved using bulky protecting groups like trityl (Tr) or tert-butyldiphenylsilyl (TBDPS), which selectively react with the less sterically hindered primary alcohols.

With the primary positions blocked, the challenge then becomes differentiating between the four secondary hydroxyl groups. One approach involves the formation of cyclic acetals, for example, by reacting the protected sorbitol with an aldehyde or ketone. The formation of a 1,2:4,5-di-O-isopropylidene sorbitol derivative, for instance, would leave the C3 and C6 hydroxyls free. If the C6 position is already protected, this would isolate the C3 hydroxyl for subsequent functionalization.

The general sequence would be:

Selective protection of the C1 and C6 primary hydroxyl groups.

Further protection of other secondary hydroxyls, leaving the C3 hydroxyl accessible.

Hydroxyethylation of the free C3 hydroxyl group.

Deprotection of all protecting groups to yield this compound.

The success of a multi-step synthesis hinges on the careful selection and execution of each intermediate step. The choice of protecting groups is critical; they must be stable under the conditions of subsequent reactions but readily removable without affecting the newly introduced hydroxyethyl (B10761427) group. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable.

For example, silyl (B83357) ethers (like TBDPS) are typically removed with fluoride (B91410) ions, while acetals are cleaved under acidic conditions, and benzyl (B1604629) ethers are removed by hydrogenolysis. The investigation of these intermediate steps involves optimizing the conditions for each protection and deprotection reaction to maximize yields and minimize side products.

The characterization of each intermediate derivative is essential to confirm the success of each step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would be employed to verify the structure and purity of the protected sorbitol derivatives at each stage of the synthesis.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of specialty chemicals like this compound to minimize environmental impact and enhance sustainability. tereos.com This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that reduce waste and energy consumption.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. text2fa.ir Traditional organic solvents are often volatile, toxic, and difficult to recycle. Consequently, research is being directed towards more sustainable alternatives for reactions like the hydroxyethylation of sorbitol. nih.gov

Sustainable solvent systems that could be applicable to the synthesis of this compound include:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many chemical reactions. nih.gov The high solubility of sorbitol in water makes it a prime candidate for aqueous-phase synthesis.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent due to its non-toxic nature, and its properties can be tuned by adjusting temperature and pressure. It can be an effective medium for reactions involving thermally sensitive compounds.

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, glycerol (B35011), and 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable alternative to petroleum-based solvents. text2fa.ir

Solvent-Free Systems: Conducting reactions in the absence of a solvent (neat) is the most environmentally friendly option, as it eliminates solvent-related waste and simplifies product purification. mdpi.comresearchgate.net Given the polyol nature of sorbitol, melt-phase reactions could be explored for its hydroxyethylation. nih.gov

Table 1: Comparison of Potential Sustainable Solvent Systems for this compound Synthesis

| Solvent System | Advantages | Potential Challenges |

| Water | Non-toxic, non-flammable, readily available, high solubility of sorbitol | Potential for side reactions (e.g., dehydration), energy-intensive removal |

| Supercritical CO₂ | Non-toxic, tunable properties, easy product separation | High-pressure equipment required, limited solubility of some reactants |

| Bio-based Solvents | Renewable source, often biodegradable | May have higher costs, potential for reaction interference |

| Solvent-Free | No solvent waste, simplified purification | High viscosity, potential for thermal degradation of reactants/products |

Moving away from traditional catalysts, which can be toxic or require harsh reaction conditions, is a key aspect of green chemistry.

Catalyst-Free Routes: Research into catalyst-free methods for the modification of polyols is an active area. For instance, the dehydration of sorbitol to isosorbide (B1672297) has been investigated under catalyst-free conditions using subcritical water, which acts as both a solvent and a catalyst. nih.gov Similar approaches could potentially be adapted for the hydroxyethylation of sorbitol.

Biocatalytic Routes: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing the formation of byproducts and energy consumption. Lipases, for example, have been successfully used in the solvent-free synthesis of sorbitol-containing polyesters. researchgate.net The enzymatic synthesis of fructosyl derivatives of sorbitol has also been demonstrated, highlighting the potential for enzymes to catalyze the addition of functional groups to the sorbitol backbone. mdpi.com

Biotransformation and Enzymatic Synthesis Investigations

Biotransformation and enzymatic synthesis represent highly promising avenues for the production of this compound, leveraging the specificity and efficiency of biological systems.

The regioselective modification of polyols like sorbitol is a significant challenge in chemical synthesis. Enzymes, with their inherent specificity, can overcome this challenge. While direct enzymatic hydroxyethylation of sorbitol is not widely reported, related enzymatic reactions provide a strong basis for future research. For instance, the enzymatic synthesis of poly(sorbitol adipate) demonstrates the ability of enzymes to act on sorbitol's hydroxyl groups. mdpi.com The addition of sorbitol has also been shown to stabilize enzymes in organic media, which could be beneficial for developing enzymatic processes for its modification. nih.gov

Table 2: Examples of Enzymes Used in Polyol Modifications

| Enzyme Class | Example | Application in Polyol Modification | Reference |

| Lipase | Candida antarctica Lipase B (CALB) | Synthesis of sorbitol-containing polyesters | researchgate.net |

| Fructosyltransferase | From Aspergillus niger | Synthesis of fructosyl derivatives of sorbitol | mdpi.com |

| Sorbitol Dehydrogenase | From Gluconobacter oxydans | Regioselective oxidation of sorbitol derivatives | asm.orgscientific.net |

Microbial fermentation offers a whole-cell approach to biotransformation, where microorganisms are used to carry out specific chemical conversions. Gluconobacter oxydans is a bacterium well-known for its ability to perform regioselective oxidation of sugars and polyols. nih.govfrontiersin.org This capability is attributed to a variety of membrane-bound dehydrogenases. fz-juelich.de

Gluconobacter oxydans has been utilized in the production of key intermediates for pharmaceuticals through the oxidation of sorbitol derivatives. asm.org For example, it can catalyze the oxidation of 1-(2-hydroxyethyl) amino-1-deoxy-d-sorbitol to 6-(2-hydroxyethyl) amino-6-deoxy-l-sorbose, a precursor to the antidiabetic drug miglitol. asm.orgacs.org This demonstrates the bacterium's ability to act on sorbitol molecules that have been modified with a hydroxyethyl group, suggesting its potential for involvement in the synthesis or conversion of this compound.

Research has focused on optimizing fermentation conditions and improving the tolerance of G. oxydans to high substrate concentrations. nih.govfrontiersin.org

Genetic engineering provides powerful tools to enhance the efficiency and specificity of microbial biotransformation processes. By modifying the genetic makeup of microorganisms, it is possible to improve enzyme expression, alter metabolic pathways, and increase product yields.

For Gluconobacter oxydans, genetic engineering could be employed to:

Overexpress key enzymes: The genes encoding for dehydrogenases with activity towards sorbitol and its derivatives could be overexpressed to increase the rate of conversion.

Knock out competing pathways: Deleting genes responsible for the formation of unwanted byproducts can improve the purity and yield of the desired product.

Engineer enzyme specificity: Protein engineering techniques could be used to modify the active site of existing enzymes to favor the hydroxyethylation of sorbitol at the 3-position or to enhance their activity on a hydroxyethylated sorbitol substrate.

The successful application of genetic engineering in other microbial systems for the production of platform chemicals like 3-hydroxypropionic acid from glycerol highlights the potential of these approaches. nih.govnih.gov

Chemical Reactivity and Derivatization Studies of 3 Hydroxyethyl Sorbitol

Reactions at Hydroxyl Functional Groups

The hydroxyl groups are the most reactive sites on the 3-Hydroxyethyl sorbitol molecule. Their ability to act as nucleophiles or be converted into better leaving groups is the foundation for its derivatization. Reactions can be designed to target specific hydroxyl groups, offering a degree of controlled functionalization.

Esterification is a fundamental reaction for this compound, involving the reaction of its hydroxyl groups with a carboxylic acid or its derivative to form an ester linkage. This process is crucial for synthesizing polyesters and fatty acid esters from polyols like sorbitol. plos.orggoogle.com The reaction can be catalyzed by acids or enzymes.

Acid-Catalyzed Esterification: In the presence of a strong acid catalyst like p-toluenesulfonic acid, a hydroxyl group is protonated to form a better leaving group (water). researchgate.net The carbon of the carboxylic acid is then attacked by the nucleophilic oxygen of another hydroxyl group on the sorbitol derivative. A prominent example is the Steglich esterification, which is used to cross-link sorbitol-based polymers to form hydrogels. nih.govnih.gov

Enzyme-Catalyzed Esterification: Enzymes, particularly lipases like Candida antarctica Lipase B (CAL-B), offer a high degree of selectivity. nih.gov CAL-B has been shown to selectively catalyze polycondensation reactions between sorbitol and divinyl adipate, reacting specifically with the primary hydroxyl groups while leaving the secondary ones unreacted. nih.gov This regioselectivity is advantageous as it avoids the need for complex protection/deprotection steps in chemical synthesis. nih.gov

Etherification , the formation of an ether linkage (C-O-C), is another key derivatization pathway. While specific studies on this compound are not prevalent, the mechanism follows established organic chemistry principles, such as the Williamson ether synthesis. This involves deprotonating a hydroxyl group with a strong base to form a more nucleophilic alkoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.

The hydroxyl groups of this compound can be oxidized to yield carbonyl compounds (aldehydes or ketones). Oxidizing agents convert alcohols to aldehydes or ketones. noaa.gov The primary hydroxyls can be oxidized to aldehydes and further to carboxylic acids, while the secondary hydroxyls can be oxidized to ketones. Studies on the parent compound, sorbitol, show that its metabolism involves oxidation steps. nih.gov The flux of glucose and sorbitol through metabolic pathways in the rat lens, for instance, is significantly affected by oxidative stress. nih.gov

As a sugar alcohol, this compound is already in a reduced state. It is derived from the reduction of a corresponding sugar's aldehyde or ketone group to a hydroxyl group. scirp.org Therefore, further reduction of the polyol backbone under typical chemical conditions is not a common derivatization pathway.

Controlled functionalization involves selectively modifying specific hydroxyl groups on the molecule to tailor its properties for a particular use. The difference in reactivity between primary and secondary hydroxyls is often exploited to achieve this.

Enzymatic catalysis is a powerful tool for achieving regioselectivity. The selective reaction of enzymes like CAL-B with the primary hydroxyl groups of sorbitol during polymerization leaves the secondary hydroxyls available for subsequent modifications. nih.gov These remaining hydroxyls can then be used for grafting side chains, such as poly(ethylene glycol) (PEG), to enhance water solubility or for creating cross-linking sites. nih.govnih.gov Another strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate, which can then be substituted by various nucleophiles to introduce different functionalities. researchgate.net This stepwise, controlled approach is critical for producing materials with reproducible and predictable biological or chemical performance. nih.govnih.gov

Table 1: Strategies for Controlled Functionalization of Polyols

| Strategy | Reagents/Catalyst | Target Group | Outcome | Application Example |

| Enzymatic Esterification | Lipase (e.g., CAL-B) | Primary -OH | Selective polymerization | Synthesis of linear polyesters with free secondary -OH groups for further modification. nih.gov |

| Tosylation | Tosyl chloride (TsCl), Pyridine | Primary or Secondary -OH | Conversion of -OH to a good leaving group (-OTs) | Intermediate step for nucleophilic substitution to introduce amines, azides, etc. researchgate.net |

| Grafting | Activated Polymers (e.g., mPEG-Suc) | Free Secondary -OH | Attachment of polymer side chains | Improving the water solubility of a sorbitol-based polyester (B1180765) backbone. nih.gov |

| Benzylation | Benzyl (B1604629) alcohol, Base | All -OH | Formation of UV-active derivatives | Analytical derivatization for HPLC detection and quantification of sorbitol. scirp.orgresearchgate.net |

Polymerization and Cross-linking Investigations

The polyfunctional nature of this compound, with its multiple hydroxyl groups, makes it an excellent candidate for use in polymer science, both as a monomer for building polymer chains and as a cross-linking agent to form three-dimensional networks. mdpi.com

This compound can serve as a polyol monomer in polycondensation reactions. When reacted with di- or poly-functional carboxylic acids or their esters, it can form complex, branched, or cross-linked polyesters. The use of its parent compound, sorbitol, as a monomer from renewable sources is well-documented in the synthesis of ester elastomers and other biocompatible polymers. mdpi.comresearchgate.net

In research, enzymatically synthesized poly(sorbitol adipate) (PSA) has been created through a polycondensation process between sorbitol and divinyl adipate. nih.gov The regioselective nature of the enzyme catalyst results in a linear polymer with secondary hydroxyl groups pendant from the main chain. nih.gov These available hydroxyl groups mean that sorbitol-based polyesters can be readily functionalized without requiring the protection/deprotection chemistry often needed for conventional aliphatic polyesters. nih.gov This approach has been used to develop various drug delivery carriers. nih.gov

Table 2: Research on Sorbitol-Based Polymer Synthesis

| Polymer Name | Monomers | Catalyst | Key Finding | Reference |

| Poly(sorbitol adipate) (PSA) | Sorbitol, Divinyl adipate | Candida antarctica Lipase B (CAL-B) | Enzymatic synthesis yields a linear polymer with free secondary hydroxyl groups. | nih.gov |

| Poly(sorbitol sebacate-co-butylene sebacate) (PSBS) | Sorbitol, Sebacic acid, Butylene glycol | Ti(OBu)₄ | A three-monomer copolyester with good mechanical properties and a cross-linked structure. | mdpi.comresearchgate.net |

| Sorbitol-based Polyesters | Sorbitol, various dicarboxylic acids, 1,10-decanediol | Candida antarctica Lipase B (CAL-B) | Successful synthesis of novel copolyesters from bio-based monomers. | tue.nl |

Hydrogels are three-dimensional polymer networks that can absorb large quantities of water without dissolving. nih.govmdpi.com The properties of a hydrogel are highly dependent on its cross-linked structure. researchgate.net Molecules like this compound are valuable in this context because the hydroxyl groups on a polymer backbone derived from it can act as sites for cross-linking reactions.

For example, a pre-synthesized sorbitol-based polymer, such as poly(sorbitol adipate), can be cross-linked to form a hydrogel network. nih.gov In one approach, the pendant secondary hydroxyl groups on the PSA backbone are reacted with a bifunctional cross-linking agent, such as disuccinyl PEG, via Steglich esterification. nih.govnih.gov This reaction forms covalent bonds that link the linear polymer chains together, creating a stable 3D network. sapub.org The properties of the resulting hydrogel, such as its swelling capacity, molecular weight between cross-links, and mesh size, can be tuned by changing the characteristics of the cross-linking agent, for instance, by varying the chain length of the PEG-based cross-linker. nih.gov

Table 3: Effect of PEG Cross-linker Chain Length on Poly(sorbitol adipate)-g-mPEG Hydrogel Properties

| Cross-linker | Swelling Degree (%) | Molecular Weight Between Cross-links (Mc) | Mesh Size (Å) |

| PEG-400 | ~1300 | ~14,000 | ~250 |

| PEG-1000 | ~1600 | ~17,500 | ~290 |

| PEG-2000 | ~1900 | ~22,000 | ~340 |

Data adapted from research on poly(sorbitol adipate)-based hydrogels, illustrating the principle of tunable properties through cross-linking. nih.gov

Graft Copolymerization Mechanisms

There is currently no specific data available in the scientific literature detailing the graft copolymerization mechanisms of this compound. In principle, the hydroxyl groups present on the sorbitol backbone, including the terminal hydroxyl of the 3-hydroxyethyl group, could serve as initiation sites for "grafting from" polymerizations or as attachment points for "grafting to" methods.

"Grafting from" would involve initiating the growth of polymer chains directly from the this compound molecule. This could potentially be achieved through techniques like ring-opening polymerization of cyclic esters (e.g., caprolactone) or atom transfer radical polymerization (ATRP) of vinyl monomers, provided the hydroxyl groups are first converted to suitable initiators.

"Grafting to" would involve the reaction of pre-synthesized polymer chains, functionalized with a reactive end-group, with the hydroxyl groups of this compound.

Without experimental data, any discussion of specific mechanisms, reaction kinetics, or the properties of the resulting graft copolymers remains speculative.

Supramolecular Assembly Research

The ability of molecules to spontaneously organize into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Sorbitol derivatives, particularly dibenzylidene sorbitol (DBS), are well-known for their capacity to act as gelators, forming extensive fibrillar networks in various solvents. This self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions.

Role in Non-Covalent Interactions and Molecular Recognition

The hydroxyl groups and the ether oxygen of this compound would be expected to participate in various non-covalent interactions, primarily hydrogen bonding. These interactions are crucial for molecular recognition, where a host molecule selectively binds to a guest molecule. While the broader class of polyols is known to interact with various ions and small molecules, the specific role and capabilities of this compound in this regard have not been documented.

Potential Non-Covalent Interactions Involving this compound:

| Interaction Type | Potential Participating Groups | Significance |

| Hydrogen Bonding | Hydroxyl groups (donor and acceptor), Ether oxygen (acceptor) | Key for self-assembly, solvent interactions, and molecular recognition. |

| Dipole-Dipole | C-O bonds | Contribute to the overall intermolecular forces and solubility. |

| Van der Waals | Entire molecule | General attractive forces influencing packing and stability. |

Fabrication of Ordered Nanostructures Through this compound

The fabrication of ordered nanostructures is often a direct consequence of controlled self-assembly. As there is no available research on the self-assembly of this compound, there are likewise no reports on its use in fabricating nanostructures such as nanofibers, nanotubes, or other complex architectures.

Advanced Spectroscopic and Chromatographic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of 3-Hydroxyethyl sorbitol in solution. It provides profound insights into the molecular framework, including the connectivity of atoms, the stereochemistry, and the conformational dynamics.

Advanced 1D and 2D NMR Techniques for Isomer Differentiation

The presence of multiple stereocenters in the sorbitol backbone, in addition to the site of hydroxyethylation, can give rise to a number of isomers of this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial but crucial information. The ¹H NMR spectrum reveals the number of chemically non-equivalent protons and their scalar couplings, offering clues about the local environment of each proton. The ¹³C NMR spectrum, in turn, indicates the number of unique carbon atoms in the molecule.

However, for unambiguous isomer differentiation, two-dimensional (2D) NMR techniques are essential. Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are employed to establish proton-proton connectivities within the spin systems of the sorbitol and hydroxyethyl (B10761427) moieties. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are pivotal in assigning the ¹H and ¹³C chemical shifts definitively by revealing one-bond and multiple-bond correlations between protons and carbons, respectively. The specific connectivity pattern observed in the HMBC spectrum between the protons of the hydroxyethyl group and the carbons of the sorbitol backbone is critical for confirming the position of substitution.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Plausible Isomer of this compound in D₂O. (Note: These are predicted values based on the analysis of sorbitol and similar polyols and may vary depending on the specific isomer and experimental conditions.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1, H-1' | 3.65, 3.75 | 63.5 |

| H-2 | 3.85 | 72.0 |

| H-3 | 3.95 | 78.0 |

| H-4 | 3.70 | 70.5 |

| H-5 | 3.80 | 71.5 |

| H-6, H-6' | 3.60, 3.72 | 63.0 |

| H-1'' (ethyl) | 3.78 | 61.0 |

| H-2'' (ethyl) | 3.68 | 70.0 |

Conformational Analysis via NMR

The flexibility of the acyclic sorbitol backbone means that this compound can adopt various conformations in solution. The study of these conformational preferences is crucial as they can influence the molecule's physical properties and biological activity. NMR spectroscopy, particularly the measurement of vicinal proton-proton coupling constants (³JHH), is a powerful tool for conformational analysis. nih.gov The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³JHH values along the carbon backbone, the preferred rotamers (gauche or anti) around the C-C bonds can be determined.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities between protons. The observation of NOEs between specific protons can help to define the three-dimensional folding of the molecule. For a more in-depth understanding, these experimental NMR data are often complemented by molecular dynamics simulations to generate a comprehensive picture of the conformational landscape of this compound in solution. mdpi.comresearchgate.net

Reaction Monitoring Using In-Situ NMR Spectroscopy

In-situ NMR spectroscopy is a valuable technique for monitoring the synthesis or modification of this compound in real-time. researchgate.netnih.govchemrxiv.orgnih.gov By acquiring NMR spectra at regular intervals directly from the reaction mixture, it is possible to follow the consumption of reactants, the formation of intermediates, and the appearance of the final product without the need for sample workup. This approach provides detailed kinetic and mechanistic information. For instance, in the synthesis of this compound, the disappearance of the signals corresponding to the starting materials (e.g., sorbitol and the hydroxyethylating agent) and the concurrent emergence of new signals characteristic of the product can be quantitatively monitored. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of this compound. It also offers valuable structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental composition of this compound and its fragments. By comparing the experimentally measured accurate mass with the calculated masses of possible elemental formulas, the molecular formula of the compound can be unequivocally confirmed. This is a critical step in the identification and characterization of new compounds or for verifying the purity of a synthesized sample.

Interactive Table 2: Theoretical and Measured Accurate Masses for Protonated this compound.

| Molecular Formula | Theoretical Monoisotopic Mass (M+H)⁺ | Measured Accurate Mass (M+H)⁺ | Mass Error (ppm) |

| C₈H₁₈O₇ | 227.1125 | 227.1128 | 1.3 |

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. In the case of this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID) can be used to induce fragmentation.

The fragmentation of the sorbitol backbone typically involves the cleavage of C-C bonds, leading to the loss of small neutral molecules such as water (H₂O) and formaldehyde (CH₂O). researchgate.netresearchgate.net The presence of the hydroxyethyl group introduces additional fragmentation pathways. A key fragment would likely arise from the cleavage of the bond connecting the hydroxyethyl group to the sorbitol backbone. The analysis of these characteristic fragment ions helps to confirm the presence of both the sorbitol and the hydroxyethyl moieties and can provide evidence for the location of the substitution. For instance, the relative abundance of ions resulting from cleavage at different points along the sorbitol chain can be indicative of the substitution position. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. iitm.ac.in For this compound, these methods provide direct evidence of its key structural features, primarily the abundant hydroxyl (-OH) groups and the aliphatic carbon-carbon (C-C) and carbon-oxygen (C-O) backbone.

The IR and Raman spectra of this compound contain a series of absorption or scattering bands corresponding to the specific vibrational frequencies of its bonds. The spectrum can be divided into two main regions: the functional group region (>1500 cm⁻¹) and the "fingerprint" region (<1500 cm⁻¹).

In the functional group region, the most prominent feature for this compound is the strong, broad absorption band for the O-H stretching vibrations, typically found between 3200 and 3600 cm⁻¹. The breadth of this peak is indicative of extensive hydrogen bonding. C-H stretching vibrations of the alkyl backbone appear just below 3000 cm⁻¹.

The fingerprint region contains a complex pattern of peaks that are unique to the molecule as a whole. mdpi.com This region includes C-O stretching vibrations (typically 1000-1200 cm⁻¹), C-C stretching, and various bending vibrations (O-H, C-H). This complex pattern serves as a unique vibrational signature, allowing for the unambiguous identification of this compound and its differentiation from isomers or related compounds. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

| O-H Stretch | 3200 - 3600 (Broad) | Hydroxyl groups involved in hydrogen bonding |

| C-H Stretch | 2850 - 3000 | Aliphatic CH and CH₂ groups |

| C-O Stretch | 1000 - 1200 | Primary and secondary alcohols |

| O-H Bend | 1330 - 1440 | Hydroxyl groups |

| C-H Bend | 1350 - 1470 | Aliphatic CH and CH₂ groups |

Due to its multiple hydroxyl groups, this compound can participate in extensive intra- and intermolecular hydrogen bonding. These interactions significantly influence its physical properties, such as boiling point, solubility, and conformation. IR spectroscopy is a primary tool for studying these hydrogen bonds. nih.govmdpi.com

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. mdpi.com In a non-hydrogen-bonded (e.g., highly dilute in a non-polar solvent) environment, hydroxyl groups would show a sharp absorption band at a higher frequency (around 3600-3650 cm⁻¹). In the pure compound or in polar solutions, the formation of hydrogen bonds weakens the O-H bond, causing the stretching frequency to decrease and the band to broaden significantly, resulting in the characteristic wide peak observed between 3200 and 3600 cm⁻¹. mdpi.com Temperature-dependent FTIR studies can be employed to analyze the strength and nature of these hydrogen-bonded networks. nih.gov Molecular dynamics simulations have also been used to complement spectroscopic data, providing insights into the specific intramolecular hydrogen bonds that stabilize certain conformations of the sorbitol backbone. nih.gov

Chromatographic Separation Techniques for Research Applications

Chromatographic techniques are fundamental in the research of this compound, particularly for purification, purity assessment, and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound following its chemical synthesis. The method allows for the separation of the target compound from unreacted starting materials, catalysts, by-products, and isomers. Given the high polarity of the analyte, HILIC or other normal-phase chromatography modes are often employed.

An isocratic HPLC method can be developed for routine purity checks. scispace.com The separation is typically achieved on a suitable column (e.g., an amino or amide-bonded silica (B1680970) column) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile and an aqueous buffer. Detection can be accomplished using a Refractive Index Detector (RID), which is a universal detector for compounds lacking a UV chromophore, or an Evaporative Light Scattering Detector (ELSD). scispace.com A validated HPLC method can provide precise and accurate quantification of purity, with reproducibility often demonstrated by low relative standard deviations (%RSD) in replicate injections. scispace.com

| HPLC Parameter | Typical Condition | Purpose |

| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Effective retention and separation of highly polar compounds. |

| Stationary Phase | Amide- or Amino-bonded silica | Provides a polar surface for interaction with the analyte. |

| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture | Balances retention and elution of the polar analyte. |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Universal detection for non-UV absorbing compounds like this compound. scispace.com |

| Application | Purity assessment, quantification, separation from isomers and impurities. |

Gas Chromatography (GC) is a high-resolution separation technique that can be used for the analysis of this compound, provided the compound is first converted into a volatile derivative. researchgate.net This derivatization step is essential because the multiple hydroxyl groups make the parent molecule non-volatile and prone to thermal degradation at the high temperatures used in GC.

The most common derivatization procedure is silylation, where the hydroxyl protons are replaced with trimethylsilyl (-(Si(CH₃)₃) groups. This reaction dramatically reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. The resulting TMS-ether of this compound can be separated from other derivatized components in a mixture on a capillary GC column, typically one with a nonpolar or medium-polarity stationary phase. researchgate.net This method has been used to monitor the progress of reactions, such as the esterification of sorbitol with fatty acids, by quantifying the consumption of the starting polyol. researchgate.net When coupled with a Flame Ionization Detector (FID) or a mass spectrometer, GC provides excellent quantitative data and high sensitivity. researchgate.netnih.gov

Size-Exclusion Chromatography for Polymer Molecular Weight Distribution

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. hpst.czwarwick.ac.ukmdpi.com This methodology separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. researchgate.netintertek.com While specific research detailing the SEC analysis of polymers derived directly from this compound is not extensively available in public literature, the principles and methodologies for such an analysis can be thoroughly understood from studies on structurally related polymers, such as other sorbitol-based polyesters and hydroxyethyl-functionalized polymers. nih.govresearchgate.netnih.govnih.gov

The fundamental principle of SEC involves injecting a polymer solution into a column packed with porous beads. warwick.ac.uk As the solution, carried by a mobile phase (eluent), passes through the column, larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting first. researchgate.netintertek.com Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution times. warwick.ac.uk This process effectively sorts the polymer chains by size.

For a hypothetical polymer of this compound, which would be a polar, hydroxyl-rich macromolecule, the selection of an appropriate mobile phase is critical to ensure that separation occurs purely by size exclusion and not due to chemical interactions with the column packing material. researchgate.netnih.gov In the analysis of similar polar polymers like cationic hydroxyethylcellulose derivatives, researchers have employed various aqueous mobile phases containing buffers or salts (e.g., 0.8 M NaNO₃) to suppress ionic interactions that can cause abnormal elution behavior. researchgate.netnih.gov

The eluted polymer is detected by one or more in-line detectors. A standard setup often includes a differential refractive index (DRI) detector, which measures the concentration of the polymer in the eluent. intertek.com For more detailed and absolute molecular weight information, multi-detector systems are used, combining the DRI with a light scattering detector and a viscometer. hpst.czresearchgate.netnih.gov This "triple detection" method allows for the determination of absolute molecular weights without relying on column calibration with polymer standards of a different chemical nature. nih.gov

Research on poly(sorbitol adipate) (PSA), a polyester (B1180765) synthesized from sorbitol, provides a relevant example of how SEC is applied. In these studies, GPC was used to characterize the synthesized polymers and confirm structural modifications, such as grafting polyethylene glycol (PEG) onto the PSA backbone. nih.govnih.govresearchgate.net The grafting of PEG chains was verified by a shift to shorter retention times in the GPC chromatogram, indicating an increase in the polymer's hydrodynamic volume. nih.gov

The data obtained from an SEC analysis is typically presented as a molecular weight distribution curve. From this curve, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all molecules have the same chain length.

The following table illustrates the type of data that would be generated from an SEC/GPC analysis of a sorbitol-based polymer, based on findings for poly(sorbitol adipate).

| Sample ID | Description | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PSA-01 | Poly(sorbitol adipate) | 15,000 | 28,500 | 1.9 |

| PSA-g-PEG | Poly(sorbitol adipate)-graft-PEG | 22,000 | 46,200 | 2.1 |

This table is illustrative, based on typical values for related sorbitol-based polyesters to demonstrate the data output of an SEC analysis. Actual values would depend on specific synthesis conditions.

Computational and Theoretical Investigations of 3 Hydroxyethyl Sorbitol

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules in solution, providing detailed information about their movements and interactions over time. For 3-Hydroxyethyl sorbitol, MD simulations can elucidate its preferred shapes and how it interacts with its environment.

Conformational Landscape Exploration and Dynamics in Solution

Sorbitol is a flexible molecule, with a theoretical possibility of 243 staggered conformations. nih.govnih.gov However, simulations show that only a small number of these are stable in solution. nih.govnih.gov The most populated conformations are characterized by a largely extended carbon backbone. nih.govnih.gov

For this compound, the addition of a hydroxyethyl (B10761427) group at the third carbon position would introduce additional rotational freedom and the potential for new intramolecular hydrogen bonds. This substitution is expected to increase the complexity of the conformational landscape. The hydroxyethyl group could potentially interact with the existing hydroxyl groups, possibly influencing the stability of the extended conformation observed in sorbitol. It might also introduce a higher propensity for folded or bent structures, depending on the solvent environment and the energetic favorability of new intramolecular interactions.

Table 1: Predominant Conformations of Sorbitol in Aqueous Solution from MD Simulations

| Conformation | Description | Key Stabilizing Interaction |

| Extended | The carbon backbone is largely linear. | Intramolecular hydrogen bond between OH-2 and OH-4. nih.govnih.gov |

| Bent | The carbon backbone is folded. | Less prevalent in solution compared to the extended form. nih.govnih.gov |

This data is based on studies of sorbitol and is presented as a predictive model for this compound.

Intermolecular Interactions with Solvents and Other Molecules

The hydroxyl groups of sorbitol are key to its interactions with solvents like water. MD simulations demonstrate that sorbitol forms a network of hydrogen bonds with surrounding water molecules. nih.gov The terminal hydroxyl groups (on the first and sixth carbons) tend to form more hydrogen bonds with water due to their greater exposure to the solvent. nih.gov

Table 2: Hydrogen Bonding Statistics for Sorbitol Hydroxyl Groups in Aqueous Solution

| Hydroxyl Group Position | Interaction Type | Relative Frequency |

| OH-1 and OH-6 (Terminal) | Intermolecular (with water) | High nih.gov |

| OH-2 and OH-4 (Internal) | Intramolecular | Significant nih.govnih.gov |

| Other Internal OH groups | Intermolecular (with water) | Moderate nih.gov |

This data is based on studies of sorbitol and is presented as a predictive model for this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules. These methods can be used to analyze the electronic structure, predict reaction pathways, and simulate spectroscopic properties.

Reaction Mechanism Pathway Prediction

Quantum chemical calculations can be employed to predict the most likely pathways for chemical reactions involving this compound. For instance, studies on the pyrolysis of sorbitol have used DFT to elucidate the formation mechanisms of various products. rsc.org Similar computational approaches could be applied to this compound to predict its thermal decomposition products or its reactivity in other chemical transformations. These calculations can determine the energy barriers for different reaction steps, helping to identify the most favorable reaction pathways.

Spectroscopic Property Simulations

Quantum chemical methods are also valuable for simulating spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, these calculations could predict its NMR chemical shifts, vibrational frequencies (infrared and Raman spectra), and UV-Vis absorption spectra. By comparing simulated spectra with experimental results, a more detailed understanding of the molecule's structure and conformation can be achieved.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent powerful computational tools for the theoretical investigation of chemical compounds like this compound. These methodologies leverage computational power to correlate the structural or property descriptors of molecules with their activities, offering predictive insights that can guide experimental research and application development. In the context of this compound, these approaches are pivotal in forecasting its chemical behavior and its potential utility in various applications, particularly in material science.

Predictive Modeling of Chemical Reactivity

Predictive modeling of chemical reactivity for this compound involves the use of computational algorithms to anticipate how the molecule will behave in different chemical environments and reactions. This is achieved by calculating a range of molecular descriptors that quantify various aspects of the molecule's structure and electronics. These descriptors can then be used to build QSAR models that link the structure of this compound to its reactivity.

The process begins with the generation of a 3D model of the this compound molecule. From this structure, a multitude of descriptors can be calculated, including constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges). These descriptors serve as the numerical representation of the molecule's features.

Once a comprehensive set of descriptors is generated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that correlates these descriptors with a known reactivity parameter. For this compound, this could be its rate of oxidation, its propensity to engage in esterification reactions, or its thermal stability. The resulting QSAR model can then be used to predict the reactivity of other, similar compounds or to understand the specific structural features of this compound that govern its chemical behavior.

Below is a hypothetical data table illustrating the types of molecular descriptors for this compound and related polyols that could be used in a QSAR study to predict a specific aspect of chemical reactivity, such as its rate of reaction with an oxidizing agent.

| Compound | Molecular Weight ( g/mol ) | Number of Hydroxyl Groups | LogP | Polar Surface Area (Ų) | Predicted Reactivity (Relative Rate) |

| Sorbitol | 182.17 | 6 | -2.20 | 121.38 | 1.00 |

| Mannitol | 182.17 | 6 | -2.20 | 121.38 | 0.95 |

| This compound | 226.22 | 7 | -2.50 | 141.61 | 1.25 |

| Glycerol (B35011) | 92.09 | 3 | -1.76 | 60.69 | 0.75 |

Note: The data in this table is illustrative and intended to represent the type of information used in a QSAR model. The predicted reactivity values are hypothetical.

Structure-Function Relationships in Material Science Contexts

In the realm of material science, understanding the relationship between the chemical structure of a molecule and its functional properties in a material is paramount. For this compound, computational investigations can elucidate how its unique structure influences the properties of materials in which it is incorporated. Sorbitol and its derivatives are known to act as plasticizers, humectants, and nucleating agents in polymers. The introduction of a hydroxyethyl group to the sorbitol backbone can be expected to modify these functionalities.

Computational studies can model the interactions between this compound and polymer chains. For instance, molecular dynamics simulations can be used to investigate how the presence of this compound affects the glass transition temperature (Tg) of a polymer matrix. The additional hydroxyl group and the flexible hydroxyethyl side chain can alter the hydrogen bonding network within the material, potentially leading to enhanced plasticization or changes in mechanical properties.

Furthermore, the structure of this compound can be analyzed to predict its effectiveness as a clarifying or nucleating agent in semi-crystalline polymers like polypropylene. The self-assembly of sorbitol-based nucleating agents into fibrillar networks is a key mechanism for their clarifying effect. Computational models can explore the self-assembly potential of this compound and how the hydroxyethyl group might influence the morphology of these networks, thereby affecting the optical and mechanical properties of the polymer.

A hypothetical data table comparing the predicted material properties of a polymer formulated with different sorbitol-based additives is presented below.

| Additive | Concentration in Polymer (%) | Predicted Glass Transition Temp. (°C) | Predicted Tensile Modulus (GPa) | Predicted Haze (%) |

| None | 0 | 105 | 2.5 | 50 |

| Sorbitol | 5 | 95 | 2.2 | 35 |

| This compound | 5 | 92 | 2.1 | 30 |

| Dibenzylidene Sorbitol | 1 | 103 | 2.6 | 15 |

Note: The data in this table is for illustrative purposes to demonstrate the potential effects of this compound in a material science context. The predicted values are hypothetical.

Research on the Role of 3 Hydroxyethyl Sorbitol As a Molecular Building Block in Advanced Materials Science

Integration into Polymer Architectures for Enhanced Performance Research

The multifunctional nature of sorbitol and its derivatives allows for their integration into various polymer architectures, leading to materials with tailored properties. The hydroxyl groups serve as reactive sites for polymerization, enabling the creation of complex three-dimensional networks.

Development of Bio-based Polyurethanes and Polyesters

Sorbitol is a key bio-based monomer used in the synthesis of polyester (B1180765) polyols, which are crucial precursors for producing polyurethanes. researchgate.netacs.org The inclusion of the rigid, multi-hydroxyl sorbitol structure into the polymer backbone significantly influences the final properties of the material.

In the synthesis of polyesters, sorbitol can be copolymerized with various diacids. For instance, the enzymatic polycondensation of sorbitol with diacids has been explored to create a family of sorbitol-based polyesters. mdpi.com These reactions are typically performed in bulk at elevated temperatures (e.g., 90-120°C) under a vacuum to facilitate the removal of condensation byproducts. mdpi.com The resulting polyesters often exhibit an amorphous nature, as the non-planar structure of sorbitol units can disrupt polymer chain crystallization. tue.nl This can lead to a slight increase in the glass transition temperature (Tg) compared to linear analogs, potentially due to hydrogen bonding involving the sorbitol residues. tue.nl

These sorbitol-based polyesters serve as the soft segment in polyurethane networks. By reacting the terminal hydroxyl groups of the polyester with diisocyanates, cross-linked polyurethane materials are formed. tue.nldigitellinc.com The properties of these polyurethanes can be tuned by selecting different diacids and diisocyanates. Research has shown that these bio-based polyurethanes can be developed for a range of applications, including coatings and adhesives. tue.nldigitellinc.com For example, a sorbitol-based polyester polyol was used with a petroleum-based polyisocyanate (Desmodur N3600) and a bio-based diisocyanate (ethyl ester L-lysine diisocyanate) to form poly(ester urethane) networks for solvent-cast coatings. tue.nl

| Property | Finding | Source |

| Synthesis Method | One-pot lipase-catalyzed polycondensation of sorbitol and diacids. | mdpi.com |

| Reaction Conditions | 90-120°C, under vacuum (13.33 Pa), for 48 hours. | mdpi.com |

| Polyester Structure | Generally amorphous due to sorbitol's non-planar structure. | tue.nl |

| Thermal Properties | Slightly increased Glass Transition Temperature (Tg) compared to homopolyesters. | tue.nl |

| Application | Used as polyester polyols (soft segment) for polyurethane coatings. | tue.nl |

Functional Coatings and Films Research

Sorbitol is widely researched as a plasticizer in the formulation of bio-based films and coatings derived from polymers like starch, gelatin, carboxymethyl cellulose (B213188) (CMC), and chitosan. mdpi.comresearchgate.net Plasticizers are added to improve the flexibility and reduce the brittleness of these films.

The addition of sorbitol affects several key properties of the films. As the concentration of sorbitol increases, the tensile strength (TS) of the films generally decreases, while the elongation at break (EAB) increases. researchgate.netnih.gov This is a typical plasticizing effect, where the smaller sorbitol molecules position themselves between the polymer chains, reducing intermolecular forces and increasing chain mobility. researchgate.net However, an antiplasticization effect, where tensile strength increases at low plasticizer concentrations, has been observed in some composite films. researchgate.net

Sorbitol also influences the barrier properties of films. The water vapor permeability (WVP) tends to increase with higher sorbitol concentrations. nih.gov This is attributed to the hydrophilic nature of sorbitol, which can hold water and increase the free volume within the film matrix, facilitating the passage of water molecules. nih.gov Studies comparing sorbitol with other plasticizers like glycerol (B35011) have shown that sorbitol-plasticized films can sometimes exhibit lower WVP. nih.gov The transparency of films can also be affected, with sorbitol generally contributing to high transparency. nih.gov

| Film Base | Plasticizer Conc. | Effect on Tensile Strength (TS) | Effect on Elongation at Break (EAB) | Effect on Water Vapor Permeability (WVP) | Source |

| Gelatin/CMC/Chitosan | 10% Sorbitol | 1.51 MPa (satisfactory mechanical properties) | 5.05% | 3.83 g·mm/h²·Pa (low penetration) | researchgate.net |

| Gelatin/CMC/Chitosan | Increasing Sorbitol | Overall decrease (p<0.05) | - | - | researchgate.net |

| Malva sylvestris Gum | 40% to 60% | Significant decrease (p<0.05) | Increased | Significant increase (p<0.05) | nih.gov |

| Starch (Arrowroot) | 4% Starch | 1.63 N | 84.38 mm | 0.16 g/h | researchgate.net |

Advanced Composite Material Studies

In composite materials, 3-hydroxyethyl sorbitol and its parent compound can act as more than just a structural component; they can modify the bulk properties of the matrix and influence the interactions at the interface between the polymer matrix and reinforcing fillers.

As a Plasticizer or Modifying Agent in Cellulose-Based Systems

Cellulose is an abundant biopolymer with excellent strength, but films made from pure cellulose are often brittle. sdstate.edu Sorbitol is an effective plasticizer for cellulose-based films, enhancing their flexibility and elongation. sdstate.edu When incorporated into a cellulose matrix, sorbitol molecules interrupt the strong hydrogen bonding between cellulose chains. This increases the free volume and mobility of the polymer chains, resulting in a more flexible material. sdstate.edu

Research on cellulose films plasticized with sorbitol has demonstrated a clear relationship between the plasticizer concentration and the mechanical properties of the film. sdstate.edu Increasing the amount of sorbitol leads to an increase in both tensile strength and elongation at break in some crosslinked systems. sdstate.edu In other systems, such as hydroxyethylacryl chitosan/sodium alginate films, sorbitol effectively reduces the glass transition temperature (Tg), although it is noted to be a less effective plasticizer than glycerol in some cases. researchgate.net The combination of sorbitol with water as a co-plasticizer can dramatically decrease the Tg, leading to highly flexible films. researchgate.net

Interfacial Interaction Studies in Nanocomposites

The performance of nanocomposites is highly dependent on the interfacial interactions between the polymer matrix and the nanofillers. scholaris.caunileoben.ac.at Strong adhesion at this interface is crucial for efficient load transfer from the matrix to the filler, which enhances the mechanical properties of the composite. scholaris.caunileoben.ac.at

While direct studies on this compound in nanocomposites are limited, its chemical structure suggests a significant potential role as a compatibilizer or interfacial modifier. The multiple hydroxyl groups of the sorbitol moiety can form strong hydrogen bonds with the surface of inorganic nanofillers (like silica (B1680970) or zirconia) or organic fillers (like nanocellulose). nih.govresearchgate.net This interaction can improve the dispersion of the nanofillers within the polymer matrix by preventing their agglomeration and enhancing the adhesion between the two phases. unileoben.ac.at In polymer blend nanocomposites, such interfacial reactions can improve network formation, leading to enhanced rheological and conductive properties. scholaris.ca The functionalization of a polymer matrix with molecules containing hydroxyl groups, such as by grafting, has been shown to lower the interfacial tension between the polymer and ceramic nanoparticles, leading to better adhesion and improved mechanical properties of the resulting composite. unileoben.ac.at Therefore, integrating this compound into a polymer matrix could be a viable strategy to improve interfacial interactions in advanced nanocomposite systems.

Catalysis and Surface Science Research

The exploration of this compound as a molecular building block extends into the realms of catalysis and surface science. While direct and extensive research specifically focused on this compound in these areas is limited, the well-understood chemistry of its parent molecule, sorbitol, and the functional role of hydroxyethyl (B10761427) groups provide a strong basis for its potential applications. The presence of multiple hydroxyl groups and the ether linkage in this compound suggests its utility in modifying catalyst surfaces and in the synthesis of nanoparticles, drawing parallels from the broader class of polyols.

Role in Surface Modification for Catalytic Applications

The performance of heterogeneous catalysts is critically dependent on their surface properties. Surface modification is a key strategy to enhance catalytic activity, selectivity, and stability. Polyols, including sorbitol and its derivatives, are recognized for their potential to act as surface modifiers. The introduction of such molecules onto a catalyst support can alter its surface chemistry in several beneficial ways.

The hydroxyl groups of a molecule like this compound can interact with the surface of a catalyst support (e.g., metal oxides like alumina (B75360) or silica) through hydrogen bonding. This interaction can lead to the formation of a polyol layer on the catalyst surface. This layer can, in turn, influence the electronic properties of the active catalytic sites, potentially leading to improved catalytic performance. For instance, in reactions involving biomass-derived compounds, modifying a catalyst surface with a polyol could enhance the adsorption of polar substrates like sorbitol itself, thereby facilitating their conversion.

Research on the catalytic dehydration of sorbitol to isosorbide (B1672297), a valuable bio-based platform chemical, has shown that the surface properties of the catalyst are crucial. rsc.orgacs.org While not specifically using this compound, studies have demonstrated that modifying the surface of catalysts can significantly impact reaction outcomes. For example, creating a more hydrophobic surface on a sulfonated phenolic resin catalyst improved the yield of isosorbide from sorbitol. rsc.org This highlights the principle that surface modification, a role for which this compound is theoretically suited, is a critical aspect of catalyst design in sorbitol chemistry. The presence of the hydroxyethyl group in this compound could be leveraged to tune the hydrophilicity or hydrophobicity of a catalyst surface, thereby controlling its interaction with reactants and products.

Furthermore, the thermal decomposition of a polyol layer on a catalyst surface can be a method for the in-situ generation of carbonaceous deposits that can act as promoters or alter the catalyst's selectivity. The controlled deposition of such species is an area of active research in catalysis.

The table below conceptualizes how the surface modification of a generic catalyst with different polyols could influence its properties, based on general principles of catalysis.

| Modifier | Potential Effect on Catalyst Surface | Anticipated Impact on Catalysis |

| None | Unmodified surface properties | Baseline catalytic activity and selectivity |

| Sorbitol | Increased surface polarity, potential for hydrogen bonding with substrates | Enhanced adsorption of polar reactants, potentially higher conversion rates in aqueous phase reactions |

| This compound | Tunable surface polarity due to ether linkage, potential for specific steric interactions | May alter selectivity by sterically hindering certain reaction pathways; could improve dispersibility of the catalyst in specific solvents |

| Glycerol | High density of hydroxyl groups on the surface | Strong interaction with polar molecules, may influence water management at the catalyst surface |

Stabilizer in Nanoparticle Synthesis Research

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of modern materials science. The "polyol process" is a widely used method for synthesizing a variety of metallic and metal oxide nanoparticles. researchgate.net In this process, a polyol, such as ethylene (B1197577) glycol, acts as both the solvent and a reducing agent. More importantly, polyols and their derivatives can also function as stabilizing agents, preventing the agglomeration of newly formed nanoparticles.

Molecules like this compound, with their multiple hydroxyl groups, can adsorb onto the surface of growing nanoparticles. This adsorbed layer provides steric hindrance, which is a repulsive force that prevents the particles from coming into close contact and aggregating. mdpi.com This stabilization is crucial for maintaining the unique properties of the nanoparticles, which are highly dependent on their size and morphology.

Patents have described the use of sorbitol derivatives as stabilizing agents in the formation of solid lipid nanoparticles. google.com This indicates the recognized utility of the sorbitol backbone in creating stable nano-sized emulsions. The fundamental principle of surface stabilization can be extended to the synthesis of inorganic nanoparticles. The choice of the stabilizing agent can significantly influence the final characteristics of the nanoparticles. The structure of this compound, with its sorbitol core and a flexible hydroxyethyl arm, could offer unique advantages in controlling nanoparticle growth and ensuring their long-term stability in colloidal suspensions.

Research has shown that various polymers and surfactants are effective stabilizers. nih.gov The mechanism often involves the anchoring of the stabilizer to the nanoparticle surface while another part of the molecule extends into the solvent, providing the stabilizing barrier. The multiple hydroxyl groups of this compound can serve as effective anchor points to a metal or metal oxide nanoparticle surface.

The following table illustrates the role of different types of stabilizers in the synthesis of silver nanoparticles, providing a comparative context for the potential function of a polyol like this compound.

| Stabilizer Type | Example | Primary Stabilization Mechanism | Resulting Nanoparticle Characteristics |

| Small Molecule | Sodium Citrate | Electrostatic repulsion | Generally spherical, moderate size control |

| Surfactant | Cetyltrimethylammonium bromide (CTAB) | Electrostatic repulsion and some steric hindrance | Can induce anisotropic growth (e.g., nanorods) |

| Polymer | Polyvinylpyrrolidone (PVP) | Steric hindrance | Good size control, excellent stability in various solvents |

| Polyol | Ethylene Glycol | Steric hindrance (can also act as solvent and reducing agent) | Often used in the polyol synthesis method, good for metal oxides |

| Hypothetical: this compound | - | Steric hindrance via multiple hydroxyl groups | Potentially high stability due to strong surface adsorption, biocompatibility from the sorbitol moiety |

Future Research Trajectories and Broader Academic Impact

Exploration of Novel Synthetic Routes with High Atom Economy

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes with high atom economy, minimizing waste and maximizing the incorporation of reactant atoms into the final product. primescholars.comjk-sci.com Future research in the synthesis of 3-Hydroxyethyl sorbitol should prioritize the development of catalytic methods that adhere to the principles of green chemistry.

Current synthesis of hydroxyethylated compounds often involves the use of stoichiometric reagents and can generate significant waste. A key area of future research will be the development of highly selective catalysts for the direct hydroxyethylation of sorbitol using ethylene (B1197577) oxide. The ideal catalyst would facilitate the reaction under mild conditions, with high regioselectivity to control the position of the hydroxyethyl (B10761427) group on the sorbitol backbone, and minimize the formation of poly(ethylene glycol) byproducts.

| Catalyst Type | Potential Advantages | Research Challenges |

|---|---|---|

| Homogeneous Acid/Base Catalysts | High activity and good selectivity under optimized conditions. | Difficult to separate from the reaction mixture, leading to potential product contamination and catalyst loss. |

| Heterogeneous Solid Acid/Base Catalysts (e.g., zeolites, functionalized resins) | Ease of separation and potential for reuse, leading to more sustainable processes. | Lower activity compared to homogeneous catalysts, potential for catalyst deactivation. |

| Enzymatic Catalysis (e.g., lipases, hydrolases) | High specificity and ability to operate under mild conditions, offering a green alternative. | Enzyme stability and cost can be prohibitive for large-scale production. |

The development of such catalytic systems would not only improve the atom economy of this compound synthesis but also reduce the environmental footprint of its production.

Investigation of this compound in Emerging Fields

The unique chemical structure of this compound, combining the polyol nature of sorbitol with the reactive hydroxyl group of the hydroxyethyl moiety, makes it a promising candidate for application in several emerging fields.

Sustainable Energy Materials:

The global push towards sustainable energy has spurred research into novel materials for energy storage and conversion. Sorbitol itself has been investigated as a potential fuel for direct alcohol fuel cells. researchgate.netresearchgate.net The introduction of the hydroxyethyl group in this compound could offer a site for further functionalization, allowing for the tuning of its electrochemical properties. Future research could explore the use of this compound as a component in electrolytes for batteries or as a precursor for the synthesis of novel electrode materials.

Advanced Separation Technologies:

Polymer membranes are increasingly used for a variety of separation processes, including gas separation and water purification. bohrium.comutwente.nl Sorbitol-based materials have shown potential in the development of separation membranes. guochukeji.comump.edu.mycore.ac.uk The hydroxyl groups of this compound could be utilized to create crosslinked polymer networks with tailored pore sizes and chemical affinities. Research in this area could focus on the development of this compound-based membranes for applications such as carbon capture, hydrogen purification, and desalination.

| Emerging Field | Potential Application of this compound | Key Research Objectives |

|---|---|---|

| Sustainable Energy Materials | Component in electrolytes for batteries; Precursor for electrode materials in fuel cells. | Investigate the electrochemical properties of this compound and its derivatives; Develop synthetic routes to incorporate it into energy storage and conversion devices. |

| Advanced Separation Technologies | Monomer for the synthesis of polymer membranes for gas separation and water purification. | Fabricate and characterize this compound-based membranes; Evaluate their performance in targeted separation processes. |

Development of In-Situ Monitoring Techniques for Synthesis and Reaction Processes

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and enhancing process safety. spectroscopyonline.com Future research should focus on the development and application of in-situ monitoring techniques for the synthesis of this compound and its subsequent reactions.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. acs.orgresearchgate.netacs.orgnih.govmdpi.comresearchgate.netazom.com These techniques can provide valuable information on the concentration of reactants, products, and intermediates, as well as insights into reaction kinetics and mechanisms. For the synthesis of this compound, in-situ spectroscopy could be used to monitor the consumption of sorbitol and ethylene oxide and the formation of the desired product, allowing for precise control over the reaction endpoint.

The development of robust and reliable in-situ monitoring methods will be essential for the scale-up and commercialization of this compound production, ensuring consistent product quality and process efficiency.

Multiscale Modeling Approaches for Predicting Material Performance

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and the rational design of new materials. utk.edunih.govyoutube.comcast-amsterdam.orgnasa.govmtu.edu Multiscale modeling approaches, which combine different computational techniques to study materials at multiple length and time scales, are particularly powerful for understanding the behavior of complex polymeric materials.

Future research should employ multiscale modeling to predict the performance of materials derived from this compound. For example, quantum mechanical calculations could be used to understand the reactivity of the hydroxyl groups and to design new functionalization strategies. Molecular dynamics simulations could then be used to study the structure and dynamics of polymers incorporating this compound, providing insights into their mechanical, thermal, and transport properties. Finally, continuum models could be used to predict the performance of these materials in specific applications, such as in membranes or coatings.

This integrated computational approach will accelerate the discovery and development of new high-performance materials based on this compound.

Interdisciplinary Research Collaborations for Expanded Applications

The full potential of this compound can only be realized through interdisciplinary research collaborations that bring together experts from different fields. bohrium.comresearchgate.netbohrium.commdpi.com Chemists, material scientists, chemical engineers, and computational scientists will need to work together to address the challenges and opportunities associated with this promising compound.

Collaborative research efforts will be essential for:

Developing efficient and sustainable synthetic routes.

Exploring novel applications in areas such as sustainable energy and advanced separations.

Developing and implementing advanced in-situ monitoring and computational modeling tools.

Scaling up the production of this compound and its derivatives for industrial applications.

By fostering a collaborative research environment, the scientific community can accelerate the translation of fundamental research on this compound into real-world applications with significant societal impact.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the conformational stability of 3-Hydroxyethyl sorbitol in aqueous solutions?